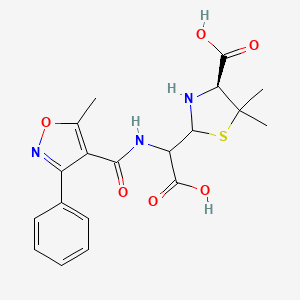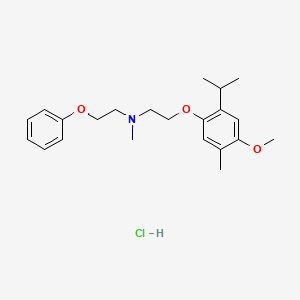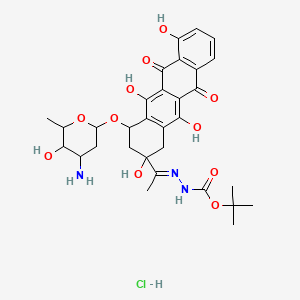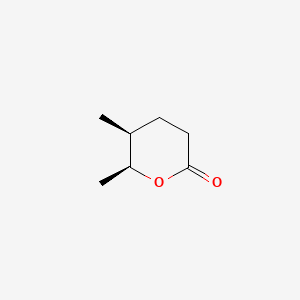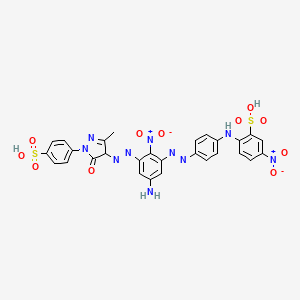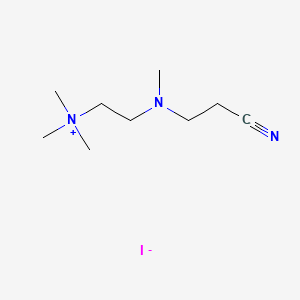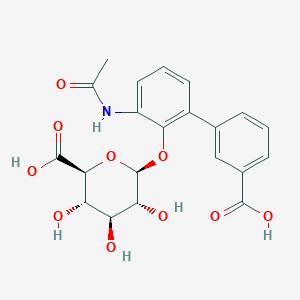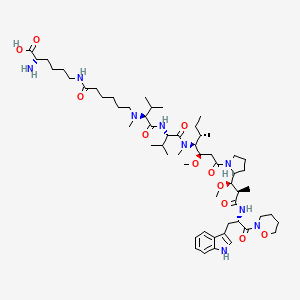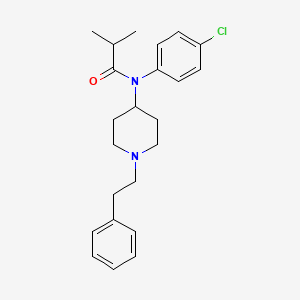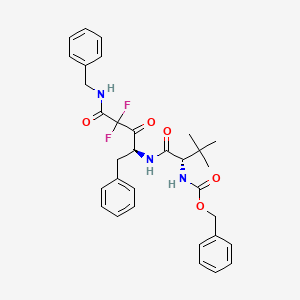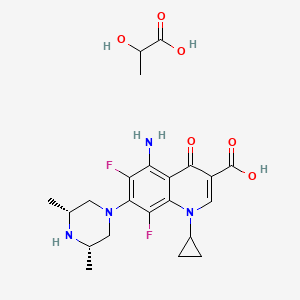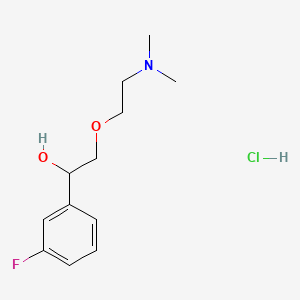
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dimethylamino group, an ethoxy linkage, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy Intermediate: The reaction begins with the ethoxylation of a suitable phenol derivative to introduce the ethoxy group.
Introduction of the Dimethylamino Group: The next step involves the reaction of the ethoxy intermediate with dimethylamine under controlled conditions to form the dimethylaminoethoxy intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways due to its structural similarity to certain biological molecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride exerts its effects involves interactions with molecular targets such as receptors or enzymes. The dimethylamino group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the fluorophenyl group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(N,N-Dimethylamino)ethoxy)-1-phenylethanol hydrochloride: Lacks the fluorine atom, which may affect its binding properties and reactivity.
2-(2-(N,N-Dimethylamino)ethoxy)-1-(4-fluorophenyl)ethanol hydrochloride: Similar structure but with the fluorine atom in a different position, potentially altering its biological activity.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride distinguishes it from other similar compounds. This unique structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
131961-13-2 |
|---|---|
Formule moléculaire |
C12H19ClFNO2 |
Poids moléculaire |
263.73 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(3-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18FNO2.ClH/c1-14(2)6-7-16-9-12(15)10-4-3-5-11(13)8-10;/h3-5,8,12,15H,6-7,9H2,1-2H3;1H |
Clé InChI |
BWMGZHIYMLOHBA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCC(C1=CC(=CC=C1)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


